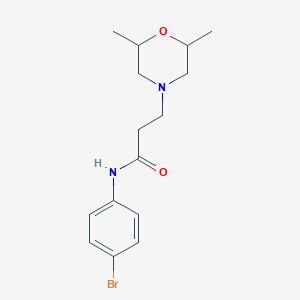
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a dimethyl morpholine ring, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline. This reaction is usually carried out using bromine in the presence of a suitable solvent such as acetic acid.
Formation of the Morpholine Intermediate: The next step involves the synthesis of 2,6-dimethylmorpholine. This can be achieved through the reaction of 2,6-dimethylphenol with morpholine in the presence of a catalyst.
Coupling Reaction: The final step involves the coupling of the bromophenyl intermediate with the morpholine intermediate to form this compound. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as this compound oxides.
Reduction: Reduced derivatives such as this compound amines.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is used to study the effects of bromophenyl and morpholine derivatives on biological systems. It is also used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new pharmacological activities.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. It is also used in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and the morpholine ring play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide: Similar structure with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide: Similar structure with a fluorine atom instead of bromine.
N-(4-methylphenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide: Similar structure with a methyl group instead of bromine.
Uniqueness
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is unique due to the presence of the bromine atom in the bromophenyl group. This bromine atom can significantly influence the compound’s reactivity, biological activity, and overall properties. The combination of the bromophenyl group and the morpholine ring provides a distinct chemical profile that sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C15H21BrN2O2 |
|---|---|
Peso molecular |
341.24 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide |
InChI |
InChI=1S/C15H21BrN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Clave InChI |
LDZNUSPFEHIING-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















